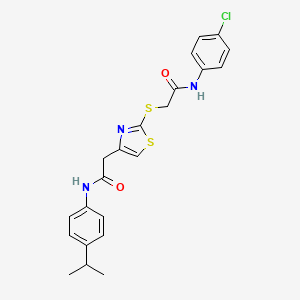![molecular formula C22H20F3N5OS B3004264 5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-07-1](/img/structure/B3004264.png)
5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as inhibitors of transcription factors such as NF-kappaB and AP-1. These transcription factors are involved in various cellular processes, including inflammation and cancer, making inhibitors against them potential therapeutic agents .
Synthesis Analysis
The synthesis of related triazolopyrimidine compounds has been explored in the literature. For instance, a three-component synthesis method has been reported for the creation of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, which involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its creation.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. This fusion creates a rigid scaffold that can interact with various biological targets. The substituents attached to this core structure, such as the trifluoromethylphenyl group, can significantly influence the molecule's biological activity and pharmacokinetic properties .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with compounds like 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, where the introduction of a cyano group can occur smoothly . Additionally, reactions with Grignard reagents have been reported to yield alkylated products . These reactions highlight the chemical versatility of the triazolopyrimidine scaffold and suggest potential pathways for further chemical modifications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their substituents. For instance, the introduction of a fluorine atom or a trifluoromethyl group can affect the compound's cell-based activity and gastrointestinal permeability, as seen in related compounds . The presence of such groups can also impact the molecule's adherence to Lipinski's rule of 5, which is a set of guidelines for predicting the drug-likeness of compounds based on their molecular properties . The specific physical and chemical properties of the compound would need to be determined experimentally, but insights can be drawn from structurally similar compounds.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds Research has demonstrated the utility of triazolopyrimidine derivatives in the synthesis of novel heterocyclic compounds. These compounds serve as key intermediates in the development of diverse chemical entities with potential applications in drug discovery and material science. For example, triazolopyrimidines have been synthesized from aminothienopyrimidine precursors through various cyclization and substitution reactions, highlighting the versatility of triazolopyrimidines in heterocyclic chemistry (Clark & Hitiris, 1984).
Ligands in Supramolecular Assemblies Triazolopyrimidine derivatives have also been investigated for their role as ligands in forming supramolecular assemblies. These structures are of interest for their potential in creating highly ordered materials with specific physical and chemical properties. For example, the interaction of pyrimidine derivatives with crown ethers has been studied, showing the formation of complex 2D and 3D networks through hydrogen bonding and metal coordination, underscoring the importance of these compounds in the design of molecular assemblies (Fonari et al., 2004).
Propiedades
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5OS/c1-12-6-4-5-7-16(12)27-19(31)17-13(2)26-20-28-21(32-3)29-30(20)18(17)14-8-10-15(11-9-14)22(23,24)25/h4-11,18H,1-3H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJFXOFDZXWMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)C(F)(F)F)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

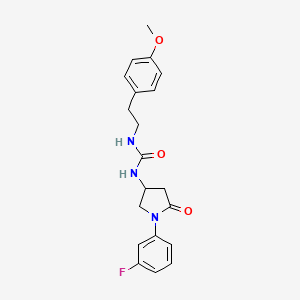
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)
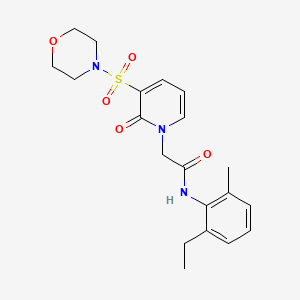
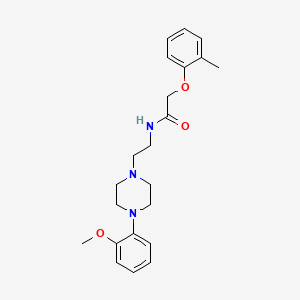
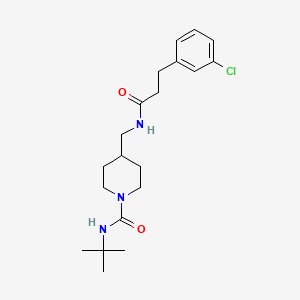
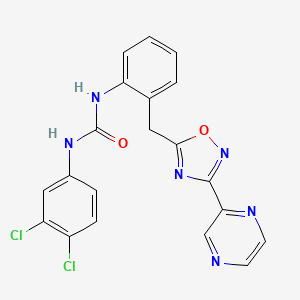
![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)
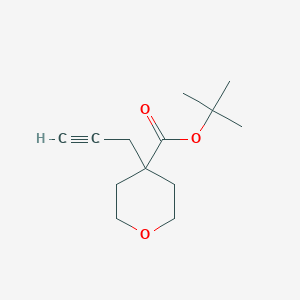
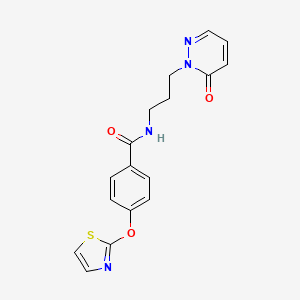
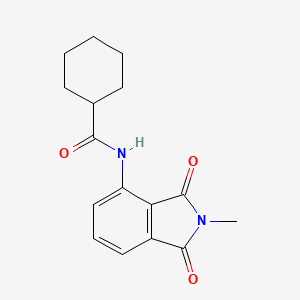
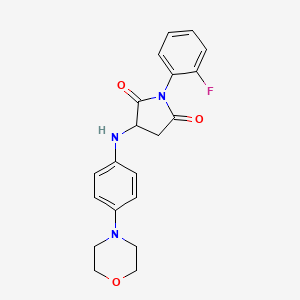

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)
